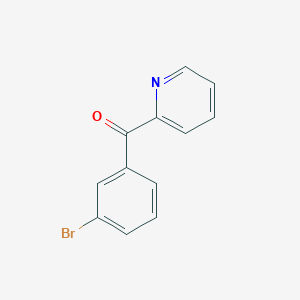

2-(3-Bromobenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring.

Mécanisme D'action

Target of Action

It is known that pyridine derivatives can interact with a wide range of biological targets due to their aromatic nature and ability to participate in various chemical reactions .

Mode of Action

It’s known that pyridine derivatives can bind to their targets using non-covalent interactions, such as hydrogen bonding . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .

Biochemical Pathways

, it’s known that pyridine derivatives can influence a variety of biochemical pathways. For instance, some pyridine derivatives are involved in the degradation pathways of certain compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)pyridine typically involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (0°C) followed by the addition of 3-bromo-N,N-dimethylbenzamide . The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (48 hours) before being quenched with cold saturated ammonium chloride solution . The product is extracted using toluene and purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromobenzoyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include isopropylmagnesium bromide, tetrahydrofuran, and ammonium chloride . Reaction conditions typically involve low temperatures for initial steps and room temperature for subsequent steps.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Applications De Recherche Scientifique

2-(3-Bromobenzoyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide

- 3-Bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

Uniqueness

2-(3-Bromobenzoyl)pyridine is unique due to its specific structure, which combines a bromine atom, benzoyl group, and pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.

Activité Biologique

2-(3-Bromobenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₈BrNO, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom attached to a benzoyl group, which is further linked to a pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Target Interactions

Pyridine derivatives, including this compound, have been shown to engage with multiple biological targets, which can lead to various therapeutic effects. The specific interactions depend on the structural characteristics of the compound and the nature of the target.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The compound was tested using agar diffusion methods, where it demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it possesses potent antibacterial properties, comparable to established antibiotics such as gentamicin .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. In vitro studies showed that the compound exhibited low micromolar activity against viruses, with an EC₅₀ value indicating effective inhibition of viral replication. This suggests that it may serve as a lead compound for developing antiviral agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound using a panel of pathogenic bacteria. The results demonstrated a dose-dependent response in bacterial inhibition, supporting its potential use in treating bacterial infections.

Case Study 2: Antiviral Screening

A series of antiviral assays were conducted where this compound was tested against several viral strains. The findings revealed that the compound significantly reduced viral titers in treated cell cultures, suggesting its viability as an antiviral candidate.

Propriétés

IUPAC Name |

(3-bromophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQILUWTNBMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514314 |

Source

|

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-82-6 |

Source

|

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.